4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenoxy group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction where a phenoxy group is introduced to a chlorinated aromatic ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce different functional groups to the aromatic ring.
Scientific Research Applications
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used
Properties
CAS No. |
88693-57-6 |
---|---|
Molecular Formula |
C19H13ClF3NOS |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-N-phenylsulfanylaniline |
InChI |
InChI=1S/C19H13ClF3NOS/c20-17-12-13(19(21,22)23)6-11-18(17)25-15-9-7-14(8-10-15)24-26-16-4-2-1-3-5-16/h1-12,24H |
InChI Key |
PPKSYNLVMZZSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SNC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.